

3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Cat. No.: B2413321

[Get Quote](#)

An In-depth Technical Guide to **3-(1H-pyrazol-1-yl)pyrazin-2-amine**: Chemical Structure and Synthesis

Introduction

3-(1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture is a composite of two "privileged scaffolds": pyrazole and pyrazine.^[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] Similarly, the pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is integral to the structure of many biologically active molecules, notably as a core element in the design of kinase inhibitors.^[1] The fusion of these two potent pharmacophores in **3-(1H-pyrazol-1-yl)pyrazin-2-amine** creates a promising platform for the development of novel therapeutic agents.^[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and a generalized synthetic pathway.

Chemical Structure and Physicochemical Properties

The structure of **3-(1H-pyrazol-1-yl)pyrazin-2-amine**, with the chemical formula C₇H₇N₅, features a 1H-pyrazole ring linked at the N1 position to the C3 position of a pyrazin-2-amine ring.

Table 1: Physicochemical Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₅	[2] [3]
Molecular Weight	161.168 g/mol	[1]
Monoisotopic Mass	161.07014 Da	[2]
CAS Number	1692631-95-0	[1] [3]
InChI Key	BGHNZRBNWREEFM- UHFFFAOYSA-N	[1] [2] [3]
SMILES	C1=CN(N=C1)C2=NC=CN=C2 N	[2]
Predicted XlogP	-0.3	[2]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	4	[3]

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å ²)	Source
[M+H] ⁺	162.07742	131.1	[2]
[M+Na] ⁺	184.05936	141.0	[2]
[M-H] ⁻	160.06286	132.7	[2]
[M+NH ₄] ⁺	179.10396	147.6	[2]
[M+K] ⁺	200.03330	137.8	[2]

Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

The synthesis of **3-(1H-pyrazol-1-yl)pyrazin-2-amine** is typically achieved through a multi-step process. A common and logical approach involves the initial formation of the pyrazole ring,

followed by its coupling to a pyrazine moiety. One established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.^[1] The subsequent introduction of the pyrazine ring can be accomplished via a nucleophilic substitution reaction.

A plausible synthetic route would involve the reaction of 3-amino-2-chloropyrazine with 1H-pyrazole. This nucleophilic aromatic substitution would be facilitated by a base.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **3-(1H-pyrazol-1-yl)pyrazin-2-amine**. This protocol is based on established chemical principles for the formation of similar heterocyclic compounds.

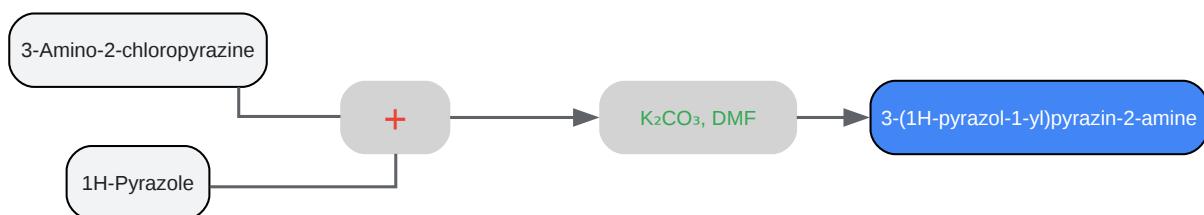
Materials:

- 3-amino-2-chloropyrazine
- 1H-pyrazole
- Potassium carbonate (K_2CO_3) or another suitable base
- Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber


Procedure:

- Reaction Setup: To a round-bottom flask, add 3-amino-2-chloropyrazine (1 equivalent), 1H-pyrazole (1.2 equivalents), and potassium carbonate (2-3 equivalents).
- Solvent Addition: Add a suitable volume of dimethylformamide (DMF) to the flask to dissolve the reactants.
- Reaction: Heat the reaction mixture to 80-100 °C with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to afford pure **3-(1H-pyrazol-1-yl)pyrazin-2-amine**.
- Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for **3-(1H-pyrazol-1-yl)pyrazin-2-amine**.

[Click to download full resolution via product page](#)

A plausible synthetic route to **3-(1H-pyrazol-1-yl)pyrazin-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-(1H-pyrazol-1-yl)pyrazin-2-amine | 1692631-95-0 | Benchchem [benchchem.com]
2. PubChemLite - 3-(1H-pyrazol-1-yl)pyrazin-2-amine (C7H7N5) [pubchemlite.lcsb.uni.lu]
3. 3-(1H-Pyrazol-1-yl)pyrazin-2-amine (CAS No. 1692631-95-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
4. To cite this document: BenchChem. [3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2413321#3-1h-pyrazol-1-yl-pyrazin-2-amine-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com